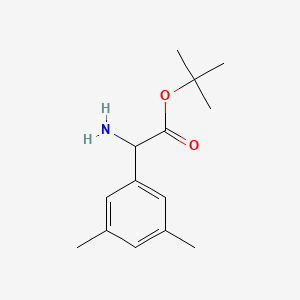![molecular formula C19H16F2N2O3 B2597010 4-fluorobencenoato de 2-[2-(4-fluorofenil)-5-metil-3-oxo-2,3-dihidro-1H-pirazol-4-il]etilo CAS No. 866018-41-9](/img/structure/B2597010.png)
4-fluorobencenoato de 2-[2-(4-fluorofenil)-5-metil-3-oxo-2,3-dihidro-1H-pirazol-4-il]etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a fluorobenzenecarboxylate moiety. The presence of fluorine atoms could potentially influence the compound’s reactivity and interactions with biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The fluorobenzenecarboxylate moiety could be introduced through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a fluorobenzenecarboxylate moiety. The fluorine atoms could potentially participate in hydrogen bonding, influencing the compound’s three-dimensional structure and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the fluorine atoms. The pyrazole ring is a site of potential electrophilic substitution, while the fluorine atoms could enhance the compound’s reactivity due to their high electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could enhance its lipophilicity, potentially influencing its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Agonismo de PPAR
El compuesto exhibe un notable perfil de triple acción como agonista de PPARα, PPARγ y PPARδ. Estos receptores activados por proliferadores de peroxisomas (PPAR) desempeñan funciones cruciales en la regulación del metabolismo lipídico, la homeostasis de la glucosa y la inflamación. Específicamente:
Los valores de EC50 del compuesto para PPARα, PPARγ y PPARδ son 0,029 µM, 0,013 µM y 0,029 µM, respectivamente .
Potencial anti-VIH
Los derivados del indol han ganado atención debido a sus propiedades antivirales. Si bien no están directamente relacionados con el compuesto, cabe destacar que los derivados indolílicos y oxocromenilxantenónicos se han estudiado como posibles agentes anti-VIH-1 .
Actividad antituberculosa
Aunque no se ha investigado directamente para detectar efectos antituberculosos, las características estructurales del compuesto pueden justificar la exploración. Los investigadores han sintetizado derivados relacionados (como el 2-(4-fluorofenil)-4-feniltiazol-5-carboxilato de etilo) y han evaluado su actividad contra Mycobacterium tuberculosis (MTB) y Mycobacterium bovis (BCG). Estudios adicionales podrían explorar el potencial del compuesto en este contexto .
Trastornos metabólicos
Dado su agonismo de PPAR, el compuesto podría afectar los trastornos metabólicos como la diabetes, la obesidad y la dislipidemia. Los agonistas de PPAR se han investigado por sus efectos sobre la resistencia a la insulina, los perfiles lipídicos y la regulación de la glucosa .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis .
Mode of Action
2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to changes in gene expression .
Biochemical Pathways
Upon activation by 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate, the PPARs modulate the expression of a wide range of genes involved in lipid metabolism, inflammation, and adipogenesis . This can lead to various downstream effects, such as improved insulin sensitivity, decreased triglyceride levels, and reduced inflammation .
Result of Action
The molecular and cellular effects of 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate’s action are primarily related to its role as a PPAR agonist. By activating these receptors, the compound can influence a variety of cellular processes, potentially leading to beneficial effects such as improved metabolic health .
Propiedades
IUPAC Name |
2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-12-17(10-11-26-19(25)13-2-4-14(20)5-3-13)18(24)23(22-12)16-8-6-15(21)7-9-16/h2-9,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPGGKYXCPITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCOC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2596930.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2596931.png)
![2,5-dimethyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2596933.png)
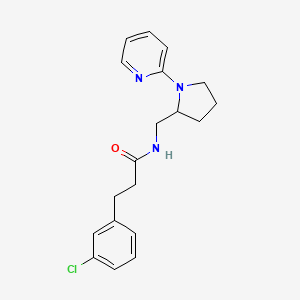
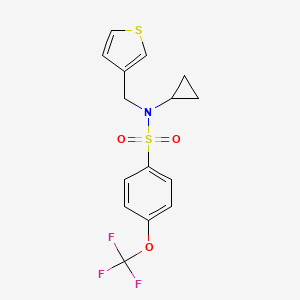
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596939.png)

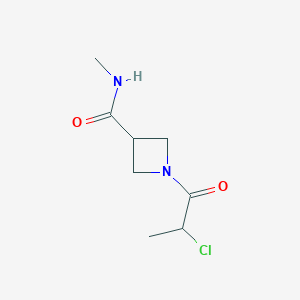
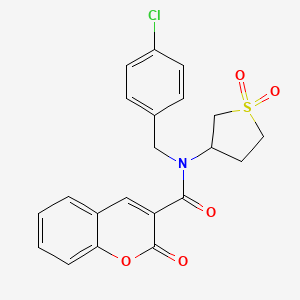
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2596945.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2596948.png)
![N-(2-furylmethyl)-3-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2596949.png)
